molecular formula C24H26N2O2S B10980423 {4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(4,5-dimethylthiophen-2-yl)methanone

{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(4,5-dimethylthiophen-2-yl)methanone

Cat. No.: B10980423
M. Wt: 406.5 g/mol
InChI Key: KHIGXPFRUXFBGY-UHFFFAOYSA-N
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Description

{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(4,5-dimethylthiophen-2-yl)methanone is a complex organic compound that features a piperazine ring, a benzyloxyphenyl group, and a dimethylthiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(4,5-dimethylthiophen-2-yl)methanone typically involves multiple steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl chloride with phenol in the presence of a base to form benzyloxybenzene.

    Piperazine Derivatization: The benzyloxybenzene is then reacted with piperazine under controlled conditions to form the benzyloxyphenylpiperazine intermediate.

    Coupling with Dimethylthiophenyl Moiety: Finally, the benzyloxyphenylpiperazine intermediate is coupled with 4,5-dimethylthiophen-2-ylmethanone using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, {4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(4,5-dimethylthiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The piperazine ring is a common motif in many pharmaceuticals, and the compound’s unique structure may offer new avenues for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(4,5-dimethylthiophen-2-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as receptors or enzymes. The piperazine ring is known to modulate the activity of various receptors, which could explain the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(4,5-dimethylthiophen-2-yl)methanone apart from similar compounds is its unique combination of functional groups. The presence of both the benzyloxyphenyl and dimethylthiophenyl moieties provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H26N2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

(4,5-dimethylthiophen-2-yl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H26N2O2S/c1-18-16-23(29-19(18)2)24(27)26-14-12-25(13-15-26)21-8-10-22(11-9-21)28-17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3

InChI Key

KHIGXPFRUXFBGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

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